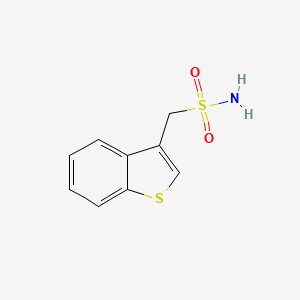

1-Benzothiophen-3-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2S2 |

|---|---|

Molecular Weight |

227.3 g/mol |

IUPAC Name |

1-benzothiophen-3-ylmethanesulfonamide |

InChI |

InChI=1S/C9H9NO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2,(H2,10,11,12) |

InChI Key |

QNJMZFDMPJYZOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzothiophen 3 Ylmethanesulfonamide

Established Synthetic Routes to Benzothiophene (B83047) Scaffolds

The benzothiophene core is a privileged heterocyclic motif in medicinal and materials chemistry. Its synthesis has been the subject of extensive research, leading to a variety of robust methods for its construction and functionalization.

Intramolecular cyclization is a cornerstone of benzothiophene synthesis, often involving the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring. rsc.orgtaylorfrancis.com One of the most common strategies involves the cyclization of 2-arylthio precursors such as aldehydes, ketones, or acids. taylorfrancis.com

A prominent modern example is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method utilizes an electrophilic sulfur source to initiate a cyclization cascade, yielding highly substituted benzothiophenes. For instance, the reaction of various substituted alkynyl thioanisoles with a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt provides 2,3-disubstituted benzo[b]thiophenes in excellent yields at room temperature. nih.gov The reaction is believed to proceed through the alkyne attacking the electrophilic sulfur, forming an intermediate that undergoes intramolecular cyclization. nih.gov

Another powerful approach is the palladium-catalyzed oxidative cyclization. For example, 2-(methylthio)phenylacetylenes can be converted into benzothiophene-3-carboxylates using a PdI₂ catalyst in the presence of potassium iodide, carbon monoxide, and air. acs.orgnih.gov This process involves an intramolecular nucleophilic attack of the sulfur on a palladium-coordinated triple bond, followed by demethylation and carbonylation. acs.orgnih.gov

| Entry | Substrate (R¹ Group) | Product | Yield (%) |

| 1 | p-MeC₆H₄ | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |

| 2 | p-BrC₆H₄ | Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |

| 3 | Ph | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 70 |

| 4 | n-Pr | Methyl 2-propylbenzo[b]thiophene-3-carboxylate | 65 |

Table 1: Selected examples of PdI₂-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes to form benzothiophene-3-carboxylates. Data sourced from The Journal of Organic Chemistry. acs.orgnih.gov

Once the benzothiophene scaffold is formed, electrophilic substitution provides a direct route for its functionalization. The benzothiophene ring system is aromatic and undergoes substitution reactions, with a notable preference for the C3 position of the thiophene ring. chemicalbook.com This regioselectivity makes it a highly useful method for introducing functional groups necessary for attaching the methanesulfonamide (B31651) side chain.

Common electrophilic substitution reactions include nitration and halogenation. cdnsciencepub.com The nitration of benzothiophene with fuming nitric acid in acetic acid predominantly yields 3-nitrobenzo[b]thiophene. cdnsciencepub.com Similarly, halogenation with reagents like chlorine or bromine results mainly in the 3-halo-substituted product, although small amounts of 2-substituted and disubstituted products can also be formed. cdnsciencepub.com

| Reaction | Reagent | 2-substituted Isomer (%) | 3-substituted Isomer (%) |

| Chlorination | SO₂Cl₂ | 10 | 90 |

| Bromination | Br₂ | 5 | 95 |

| Iodination | I₂ | 0 | 100 |

Table 2: Isomer distribution in the halogenation of benzothiophene, demonstrating the strong preference for substitution at the 3-position. Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.com

This inherent reactivity at the C3 position is critical for synthesizing the target compound, as it allows for the direct introduction of a functional handle (like a nitro or halo group) that can be further elaborated into the required -CH₂NHSO₂CH₃ side chain.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds, and the synthesis of benzothiophenes is no exception. These methods can be used to either construct the ring itself or to functionalize a pre-existing scaffold. rsc.org

One approach involves a Sonogashira-type cross-coupling reaction between a 2-halothiophenol and a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzothiophene. rsc.org This sequence provides a modular route to a variety of derivatives. The proposed mechanism involves the initial Pd-catalyzed coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a palladium-coordinated addition to the triple bond to close the ring. rsc.org

Furthermore, direct C-H activation has emerged as a powerful tool for functionalizing benzothiophenes. For example, Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids allows for selective arylation at the C2 position. acs.org While this specific example targets the C2 position, the principle of direct C-H functionalization is broadly applicable and represents a frontier in efficient synthesis, minimizing the need for pre-functionalized starting materials. rsc.org These cross-coupling techniques offer high efficiency and functional group tolerance, making them valuable for assembling complex benzothiophene derivatives. benthamscience.combenthamdirect.com

Synthesis of the Methanesulfonamide Moiety

The methanesulfonamide functional group is a key component of many pharmaceutical agents. Its synthesis typically involves two main stages: the preparation of a reactive sulfonyl intermediate, usually a sulfonyl chloride, followed by its reaction with an appropriate amine.

The most fundamental and widely used method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. google.com To synthesize the target compound, 1-Benzothiophen-3-ylmethanamine would be reacted with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.com

The reaction conditions can be adapted to various substrates. For instance, the synthesis of N-(substituted aryl)sulfonamides can be achieved by directly treating an arylamine with methanesulfonyl chloride. google.com In some cases, solvents like methylene (B1212753) chloride or toluene (B28343) are employed. google.com An alternative method involves using a nitroalkane as the reaction diluent, which facilitates the separation of the sulfonamide product from the amine hydrochloride salt byproduct, as the salt precipitates out of the solution. google.com

The key precursor for sulfonamide synthesis is the corresponding sulfonyl chloride. Methanesulfonyl chloride is commercially available, but a general understanding of sulfonyl chloride synthesis is crucial for creating diverse analogues.

There are several established methods for preparing sulfonyl chlorides:

Oxidative Chlorination: Thiols and disulfides can be converted directly into sulfonyl chlorides through oxidative chlorination. organic-chemistry.org A variety of reagents are effective for this transformation, including N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, or a combination of hydrogen peroxide and thionyl chloride (SOCl₂). organic-chemistry.org A clean and environmentally friendly method utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org

The Sandmeyer Reaction: A classic method for preparing aryl sulfonyl chlorides involves the reaction of an aromatic amine. acs.org The amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper salt catalyst, a process known as the Meerwein modification of the Sandmeyer reaction. acs.org

| Substrate Type | Reagent System | Product | Reference |

| S-Alkyl Isothiourea Salts | N-Chlorosuccinimide (NCS) | Alkyl Sulfonyl Chloride | organic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / SOCl₂ | Sulfonyl Chloride | organic-chemistry.org |

| Anilines (Aromatic Amines) | NaNO₂, HCl, then SO₂/CuCl | Aryl Sulfonyl Chloride | acs.org |

| Thiols, Disulfides | NaNO₃ / TMSCl | Sulfonyl Chloride | organic-chemistry.org |

Table 3: Common methods for the synthesis of sulfonyl chloride precursors.

These methods provide robust pathways to the necessary sulfonyl chloride intermediates, which are then poised to react with amines to form the final sulfonamide products.

Convergent and Linear Synthesis Strategies for 1-Benzothiophen-3-ylmethanesulfonamide

The synthesis of this compound can be approached through both linear and convergent strategies. These methodologies rely on established chemical principles for the construction of the benzothiophene core and the subsequent introduction or concurrent formation of the methanesulfonamide side chain.

A linear synthesis typically begins with the pre-formed benzothiophene scaffold. One plausible route involves the functionalization of the 3-position, which is known to be reactive toward electrophilic substitution. chemicalbook.com A potential linear sequence could start with the Friedel-Crafts acylation of 1-benzothiophene with methanesulfonyl chloride, followed by reduction of the resulting sulfone. However, a more common approach involves the introduction of a methyl group at the 3-position, followed by functionalization. This can be achieved through various methods, including the cyclization of appropriately substituted aryl thioethers. chemicalbook.com For instance, starting with 3-methyl-1-benzothiophene, a radical halogenation of the methyl group would yield 3-(halomethyl)-1-benzothiophene. This intermediate can then be converted to the target compound through a sequence involving displacement with a sulfite (B76179) salt to form a sulfonate, followed by conversion to the sulfonyl chloride and subsequent amination.

A convergent synthesis involves the preparation of separate fragments of the molecule, which are then combined in a later step. For this compound, a convergent approach might involve the synthesis of a functionalized benzothiophene, such as 3-lithio-1-benzothiophene, and its reaction with a suitable electrophile containing the pre-formed methanesulfonamide moiety. Another convergent strategy is the palladium-catalyzed α-arylation of a methyl sulfonamide derivative with a 3-halo-1-benzothiophene. nih.gov This method directly couples the two key fragments to form the C-C bond between the benzothiophene ring and the methanesulfonamide side chain. nih.gov

The following table summarizes key reactions that can be employed in these synthetic strategies.

| Reaction Type | Description | Role in Synthesis |

| Electrophilic Cyclization | Intramolecular cyclization of precursors like alkynyl thioanisoles to form the benzothiophene ring system. nih.gov | Core scaffold formation |

| Friedel-Crafts Acylation | Introduction of an acyl group onto the benzothiophene ring, typically at the 3-position. | Side-chain precursor introduction |

| Radical Halogenation | Halogenation of an alkyl side chain (e.g., a methyl group) to create a reactive handle for further modification. | Side-chain functionalization |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig type couplings, to form C-C or C-N bonds. nih.gov | Fragment coupling (convergent) |

| Sulfonylation/Amination | Conversion of a sulfonic acid or sulfonyl chloride to a sulfonamide by reaction with an amine source. mit.edu | Formation of the sulfonamide group |

Derivatization Strategies for Analogues of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These derivatization strategies can be categorized by the region of the molecule being modified: the benzothiophene core, the methanesulfonamide group, or the methylene side-chain.

Modification of the Benzothiophene Core

The bicyclic benzothiophene ring is amenable to various modifications, primarily through electrophilic aromatic substitution. While the 3-position is the most electronically activated site on an unsubstituted benzothiophene, its occupation in the parent molecule directs substitution to other positions, such as C2, C4, or C7. chemicalbook.comresearchgate.net

Common derivatization reactions include:

Halogenation: Introduction of chloro, bromo, or iodo substituents onto the aromatic rings using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. These halogenated derivatives can serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amine and further derivatized.

Friedel-Crafts Acylation and Alkylation: The addition of acyl or alkyl groups to the benzene (B151609) or thiophene portion of the core, adding steric bulk and modifying electronic properties.

Metal-Catalyzed Cross-Coupling: Halogenated analogues of the benzothiophene core can undergo reactions like Suzuki-Miyaura coupling to introduce new aryl or alkyl groups, expanding the molecular framework. nih.gov

Functionalization of the Methanesulfonamide Group

The primary sulfonamide moiety (-SO₂NH₂) is a key site for derivatization to modulate properties such as acidity and hydrogen bonding capacity.

N-Alkylation: The sulfonamide nitrogen can be mono- or di-alkylated to yield secondary or tertiary sulfonamides. This can be achieved using various methods, including reaction with alkyl halides in the presence of a base, or through catalytic "borrowing hydrogen" methods that use alcohols as green alkylating agents with catalysts based on manganese or iron. organic-chemistry.orgacs.orgionike.com The use of anion exchange resins to support the sulfonamide can also facilitate clean mono-N-alkylation. tandfonline.com

N-Arylation: The introduction of an aryl or heteroaryl group on the sulfonamide nitrogen is commonly accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium or nickel catalysts, is a powerful method for coupling sulfonamides with aryl (pseudo)halides. researchgate.netresearchgate.net Copper-catalyzed methods using arylboronic acids also provide an effective route to N-aryl sulfonamides. organic-chemistry.org

Side-Chain Elongation and Substitution

Modification of the methylene (-CH₂-) linker between the benzothiophene core and the sulfonamide group can significantly alter the spatial arrangement and flexibility of the molecule.

Side-Chain Elongation: To create analogues with longer alkyl chains (e.g., 1-benzothiophen-3-ylethanesulfonamide), a different synthetic approach is required. This would typically involve starting with a two-carbon electrophile in a Friedel-Crafts acylation (e.g., using acetyl chloride) on benzothiophene. The resulting 3-acetyl-1-benzothiophene would then undergo a series of transformations to convert the acetyl group into the desired ethanesulfonamide (B75362) side chain.

Side-Chain Substitution: Introducing substituents directly onto the methylene carbon can be achieved via α-arylation. Palladium-catalyzed methods have been developed for the α-arylation of methyl sulfonamides using aryl chlorides. nih.gov Applying this methodology would involve reacting an N-protected methanesulfonamide with a 3-halo-1-benzothiophene to generate a diaryl-substituted methane (B114726) derivative, which after deprotection would yield an analogue with a substituent directly on the linker carbon.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Potency

The biological potency of derivatives based on the 1-benzothiophen-3-ylmethanesulfonamide scaffold is highly sensitive to structural modifications. Studies focusing on various therapeutic targets, such as anticancer and enzyme inhibition, have demonstrated that even minor chemical changes can lead to significant shifts in activity.

For instance, in a series of phenylpropanoid-derived aryl sulfonamides evaluated for their antiproliferative effects on breast cancer cell lines, specific substitutions were shown to markedly enhance cytotoxicity. The introduction of an electron-withdrawing nitro group, for example, has been associated with a notable increase in activity against the MDA-MB-231 cell line. bohrium.com

Interactive Table: Effect of Structural Modifications on Antiproliferative Activity.

| Compound | Modification | Target Cell Line | IC50 (µM) |

| Lead Compound | Unsubstituted Phenylpropanoid Sulfonamide | MDA-MB-231 | > 50 |

| Analog 1 | Addition of Nitro Group | MDA-MB-231 | 15.8 |

| Analog 2 | Addition of Amino Group | MDA-MB-231 | 25.3 |

| Analog 3 | Addition of Methoxy Group | MDA-MB-231 | > 50 |

Influence of Benzothiophene (B83047) Ring Substitutions on Activity

The benzothiophene ring serves as a crucial anchor for these molecules, and substitutions on this bicyclic system can profoundly influence their interaction with biological targets. The position, number, and electronic nature of these substituents are all critical determinants of activity.

General SAR studies on heterocyclic compounds in anticancer drug design have highlighted the importance of substituent positioning. For example, in some classes of inhibitors, the presence of electron-donating groups at specific positions can be essential for activity, while electron-withdrawing groups at the same position can lead to a complete loss of function. mdpi.com Conversely, in other molecular contexts, electron-withdrawing groups like fluoro or chloro at meta and para positions have been shown to enhance antimetastatic effects. nih.gov

While specific data for substitutions on the this compound core is limited, broader studies on benzothiophene derivatives suggest that positions C2, C5, and C6 are often key sites for modification to modulate activity.

Role of the Methanesulfonamide (B31651) Moiety in Ligand-Target Interactions

The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds and interact with metallic centers in enzymes. mdpi.com In the context of this compound, this moiety is critical for anchoring the ligand within the binding site of its target protein.

The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. These interactions are often crucial for the high-affinity binding required for potent biological activity. Furthermore, modifications to the sulfonamide nitrogen, such as the addition of hydrophobic substituents, have been shown to significantly increase the cytotoxic activity of related benzothiophene sulfonamides, suggesting that this position can be tailored to exploit hydrophobic pockets within the target's binding site.

Impact of Linker Length and Branching on Pharmacological Profile

The methylene (B1212753) group that connects the benzothiophene ring at the C3 position to the sulfonamide moiety acts as a linker. The length, rigidity, and branching of this linker are pivotal in determining the optimal orientation of the key pharmacophoric elements—the benzothiophene ring and the sulfonamide group—within the target's binding site.

While specific studies on varying the linker length in this compound are not extensively documented, general principles of medicinal chemistry suggest that altering the number of methylene units would impact the molecule's conformational flexibility. A longer, more flexible linker might allow the molecule to adopt a more favorable binding conformation, but could also come at an entropic cost. Conversely, a shorter or more rigid linker could pre-organize the molecule for optimal binding but might not be able to span the required distance between key interaction points in the binding site.

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. Although this compound itself is achiral, the introduction of chiral centers, for instance through substitution on the methylene linker or the benzothiophene ring, would result in enantiomers or diastereomers.

Comparative SAR Analysis with Structurally Related Heterocyclic Sulfonamides

To better understand the contribution of the benzothiophene nucleus to the biological activity, it is insightful to compare the SAR of this compound with that of other heterocyclic sulfonamides. The benzothiophene ring is often considered a bioisostere of other aromatic systems like indole, benzofuran, or even a simple phenyl ring.

Identification of Key Pharmacophoric Features

Based on the available SAR data for benzothiophene sulfonamides and related structures, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Key pharmacophoric features for this class of molecules likely include:

Aromatic/Hydrophobic Region: Provided by the benzothiophene ring, which is crucial for establishing hydrophobic and aromatic interactions (e.g., π-π stacking) with the target.

Hydrogen Bond Acceptors: The sulfonyl oxygens are critical hydrogen bond acceptors.

Hydrogen Bond Donor: The sulfonamide N-H group acts as a key hydrogen bond donor.

Linker Atom: The methylene bridge provides the correct spatial arrangement between the aromatic core and the sulfonamide group.

Substituent Vector Points: Positions on the benzothiophene ring and the sulfonamide nitrogen that can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.

Understanding these key features is instrumental in the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These theoretical methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 1-Benzothiophen-3-ylmethanesulfonamide.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is intrinsically linked to its stability and reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich benzothiophene (B83047) ring system, which can act as an electron donor. Conversely, the LUMO is likely distributed over the sulfonamide group and the aromatic ring, regions that can accept electrons. The precise energy values of these orbitals and the resulting gap would require specific quantum chemical calculations.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Note: The values presented in this table are illustrative and not based on actual experimental or computational data for this compound.

Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound.

Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η) : This parameter measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. A larger gap corresponds to a harder molecule, which is less reactive.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

Nucleophilicity : This property describes the ability of a molecule to donate electrons to form a chemical bond. It is often correlated with the HOMO energy.

These descriptors provide a quantitative framework for understanding the reactivity of this compound in various chemical environments.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, these calculations can predict:

Infrared (IR) Spectra : By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the S=O stretches of the sulfonamide group and the C-H bending modes of the benzothiophene ring.

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific resonances.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding potential biological targets of a compound like this compound.

Prediction of Ligand-Target Binding Modes

In a molecular docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation software then explores various possible conformations and orientations of the ligand within the binding pocket. The most favorable binding mode is typically the one with the lowest energy score, which represents the most stable complex. This predicted binding pose can reveal key interactions between the ligand and the protein.

Analysis of Interaction Energies and Residue Interactions

Once a plausible binding mode is identified, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein can be performed. This involves identifying and quantifying:

Hydrogen Bonds : These are crucial for molecular recognition and binding affinity. The sulfonamide group, with its oxygen and nitrogen atoms, is a potential hydrogen bond donor and acceptor.

Hydrophobic Interactions : The benzothiophene moiety provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Van der Waals Interactions : These are non-specific attractive or repulsive forces between atoms.

Pi-Pi Stacking : The aromatic benzothiophene ring can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Binding Site

| Interacting Residue | Interaction Type |

| Arginine | Hydrogen Bond with Sulfonamide Oxygen |

| Leucine | Hydrophobic Interaction with Benzothiophene |

| Phenylalanine | Pi-Pi Stacking with Benzothiophene |

| Serine | Hydrogen Bond with Sulfonamide NH |

Note: This table is illustrative and the specific interactions would depend on the actual protein target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a compound and its interaction with biological targets at an atomic level.

Conformational Dynamics of Compound-Target Complexes

MD simulations of a this compound-target complex would investigate the conformational changes of both the compound (ligand) and its biological target (e.g., an enzyme or receptor) upon binding. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe how the ligand settles into the binding pocket, the flexibility of different parts of the molecule, and any induced conformational shifts in the target protein. This information is critical for understanding the mechanism of action and for the rational design of more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of benzothiophene-based compounds, including this compound, researchers would first compile a dataset of these molecules with their experimentally determined biological activities (e.g., IC50 values). Using various statistical methods, such as multiple linear regression or machine learning algorithms, a predictive model is then built. A statistically robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Elucidation of Descriptors Contributing to Activity

A crucial aspect of QSAR modeling is the identification of molecular descriptors that significantly contribute to the biological activity. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP), among others. By understanding which properties are important for activity, medicinal chemists can rationally design new molecules with improved potency. For instance, if a QSAR model indicates that a smaller molecular volume in a certain region of the molecule increases activity, new analogs can be designed accordingly.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding in vivo human data)

In silico ADME prediction tools are used early in the drug discovery process to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested.

Various computational models are available to predict a range of ADME properties for a molecule like this compound. These predictions are based on the compound's structure and physicochemical properties. Below is a hypothetical table of predicted ADME properties that could be generated for this compound.

| ADME Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 229.29 | Influences size-related diffusion and transport. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water, crucial for absorption. |

| Human Intestinal Absorption (%) | High | Forecasts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Low | Predicts the likelihood of the compound crossing into the central nervous system. |

| Cytochrome P450 2D6 (CYP2D6) Inhibition | Non-inhibitor | Estimates the potential for drug-drug interactions. |

Computational Approaches in De Novo Drug Design and Lead Optimization

The benzothiophene scaffold is a versatile and privileged structure in medicinal chemistry, frequently utilized in the design of novel therapeutic agents for a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. uniroma1.iteurekaselect.com The compound this compound, which combines the benzothiophene core with a flexible methanesulfonamide (B31651) side chain, represents a promising candidate for computational analysis in drug discovery. While specific research on this exact molecule is limited, extensive computational studies on related benzothiophene and sulfonamide derivatives provide a clear framework for its potential application in de novo drug design and lead optimization. nih.gov Computational methods are pivotal in modern drug discovery, enabling the rapid assessment of numerous compounds and accelerating the iterative cycle of designing, synthesizing, and testing new drug candidates. patsnap.com

De novo drug design involves the creation of novel molecular structures, often from the ground up, tailored to fit the binding site of a specific biological target. youtube.com The benzothiophene-sulfonamide scaffold can serve as a foundational fragment in such design processes. Computational tools can predict how modifications to this core structure influence binding affinity and selectivity. For instance, reinforcement learning models coupled with 3D generative approaches can build new molecules atom-by-atom from a starting scaffold to optimize interactions within a protein's binding pocket. arxiv.org

Lead optimization is the process of refining a promising "hit" or "lead" compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For a molecule like this compound, computational techniques guide this process by predicting the effects of structural modifications. Key computational approaches include molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. patsnap.comdanaher.com

Molecular Docking and Binding Mode Analysis

Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For benzothiophene derivatives, docking studies have been crucial in elucidating interactions with various enzymes and receptors. nih.govnih.gov In a hypothetical scenario targeting a specific kinase, this compound would be docked into the enzyme's active site. The simulation would predict its binding energy and identify key interactions, such as hydrogen bonds formed by the sulfonamide group's oxygen and nitrogen atoms, and hydrophobic interactions involving the benzothiophene ring. researchgate.net

Studies on related benzothiophene-2-carbaldehyde derivatives have identified binding energies ranging from -7.5 to -8.0 kcal/mol against protein target 4JVW. nih.gov Similarly, docking of novel sulfonamides against dihydropteroate (B1496061) synthase (DHPS) has shown favorable binding energies, with lead compounds exhibiting values around -8.1 kcal/mol. researchgate.netnih.gov These findings suggest that the this compound scaffold is capable of achieving strong binding affinities. Molecular dynamics simulations can further refine these findings by revealing the stability of the ligand-protein complex over time. nih.gov

| Compound Series | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Benzothiophene-2-carbaldehyde Derivatives | Human IgM Fc Domain (4JVW) | -7.5 to -8.0 | Coulombic, van der Waals, and lipophilic interactions. nih.gov |

| Benzothiophene-chalcone Hybrids | Butyrylcholinesterase (BChE) | Not specified (IC50 = 24.35 µM) | Interactions within the enzyme active site. nih.gov |

| General Benzothiophene Derivatives | MRSA-related protein | -6.38 | Critical interactions with target protein residues. researchgate.net |

| Novel Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | -8.1 | Hydrogen bonds with Arg63 and Ser219. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com This allows for the prediction of potency for newly designed analogs before they are synthesized. For benzothiophene derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer and antimicrobial activities. researchgate.net These models identify key molecular descriptors—such as steric, electrostatic, and electro-topological parameters—that correlate with biological function. researchgate.net

A QSAR study on benzothiophene analogs as dopamine (B1211576) D2 receptor inhibitors demonstrated that such models can quantitatively predict a compound's potency and support the design of new molecules. nih.gov For a series derived from this compound, a QSAR model could be built to guide optimization. For example, the model might reveal that increasing the steric bulk at a certain position on the benzothiophene ring or altering the electronic properties of the sulfonamide group could enhance activity.

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 3D-QSAR (e.g., CoMFA) | r² (Coefficient of Determination) | > 0.7 | Indicates a good fit of the model to the training data. researchgate.net |

| q² (Cross-validated r²) | > 0.5 | Demonstrates the predictive ability of the model. researchgate.net | |

| Key Descriptors | Steric, Electrostatic Fields | Highlights regions where molecular shape and charge influence activity. researchgate.net |

Strategies for Lead Optimization

Computational insights directly inform lead optimization strategies. danaher.com Structure-activity relationship (SAR) studies, guided by computational predictions, help identify which functional groups are essential for activity. patsnap.com For sulfonamide-containing compounds, it has been shown that modifications like capping the sulfonamide group can reduce polar surface area and improve penetration of the central nervous system (CNS). acs.org Furthermore, replacing rigid aromatic cores with more flexible linkers can significantly improve target selectivity. acs.org

In the context of this compound, computational approaches would be used to explore a virtual library of derivatives. This involves systematically modifying the parent structure—for example, by adding substituents to the benzothiophene ring or altering the linker between the ring and the sulfonamide—and then using docking and QSAR to predict the outcomes. This in silico screening process prioritizes the synthesis of compounds with the highest probability of improved activity and drug-like properties, thereby saving significant time and resources. patsnap.comdanaher.com

Research Applications and Future Perspectives

1-Benzothiophen-3-ylmethanesulfonamide as a Research Tool Compound

This compound and its derivatives are increasingly utilized as research tool compounds to investigate biological pathways and validate novel drug targets. The benzothiophene (B83047) core, coupled with a sulfonamide moiety, provides a versatile scaffold for designing specific enzyme inhibitors. These compounds have been instrumental in probing the active sites and mechanisms of various enzymes. For instance, derivatives of the benzothiophene scaffold have been identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme that is a therapeutic target for cancer. nih.gov The structure-activity relationship (SAR) studies of such inhibitors help in understanding the molecular interactions crucial for enzyme inhibition. nih.gov

Furthermore, benzothiophene-based compounds have been developed as inhibitors for other significant enzymes, including Aurora kinases, which are key regulators of cell division and are also targeted in cancer therapy. nih.gov The specificity and potency of these compounds make them valuable tools for dissecting the cellular functions of their target enzymes and for validating their therapeutic potential.

Utility in Synthetic Organic Chemistry as an Intermediate

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of more complex molecules. The functional groups present in this compound—the benzothiophene ring, the methylene (B1212753) bridge, and the sulfonamide group—offer multiple reaction sites for chemical modification. Organic chemists can leverage these sites to build a diverse range of derivatives.

Efficient synthetic protocols, such as domino reactions, have been developed to construct functionalized benzothiophenes. nih.gov These methods allow for the introduction of various substituents onto the benzothiophene core, which can then be further elaborated. For example, 3-amino-2-formyl-functionalized benzothiophenes can be used to synthesize a library of novel heterocyclic scaffolds through reactions like the Friedlander annulation. nih.gov The sulfonamide moiety can also be readily synthesized from corresponding sulfonyl chlorides and amines, allowing for the incorporation of diverse functionalities. researchgate.net The availability of various synthetic methodologies for benzothiophene derivatives underscores the importance of compounds like this compound as building blocks in the creation of new chemical entities with potential therapeutic applications. organic-chemistry.org

Development of Compound Libraries Based on the Benzothiophene-Sulfonamide Scaffold

The structural attributes of the benzothiophene-sulfonamide scaffold make it an excellent foundation for the development of compound libraries for high-throughput screening. The "libraries from libraries" approach is one strategy employed to generate a multitude of distinct sulfonamide-based scaffolds from a common intermediate. nih.govumn.edu This methodology allows for the efficient creation of large collections of compounds with diverse chemical properties. nih.gov

By systematically modifying different positions on the benzothiophene ring and the sulfonamide group, chemists can generate libraries of compounds with a wide range of biological activities. These libraries are invaluable for identifying novel hits against various biological targets. The synthesis of such libraries can be performed using solid-phase chemistry, which facilitates the purification and handling of a large number of compounds. nih.gov The diversity of these libraries enhances the probability of discovering compounds with desired biological profiles, such as enzyme inhibitors or receptor modulators. d-nb.info

| Library Synthesis Strategy | Core Scaffold | Key Features | Potential Applications |

| Libraries from Libraries | Sulfonamide-linked heterocycles | Efficient synthesis of multiple distinct scaffolds from a common intermediate. nih.gov | Drug discovery, identification of novel antinociceptives and efflux pump inhibitors. nih.gov |

| Branching-Folding Synthesis | Cyclic benzo-sulfonamides | Generation of diverse ring systems and medium-sized rings. d-nb.info | Identification of novel mitotic inhibitors targeting tubulin. d-nb.info |

Future Directions in Enzyme Inhibitor Design

The benzothiophene-sulfonamide scaffold holds significant promise for the future design of potent and selective enzyme inhibitors. The versatility of this scaffold allows for its optimization against a wide array of enzymatic targets implicated in various diseases. Future research will likely focus on designing next-generation inhibitors with improved efficacy and selectivity.

One promising area is the continued development of inhibitors for cancer-related enzymes. For instance, novel benzothiophene-3-carboxamide derivatives have shown potent inhibition of Aurora kinases A and B. nih.gov Further optimization of these compounds could lead to clinical candidates. Similarly, the discovery of benzothiophene amides as inhibitors of nicotinamide phosphoribosyltransferase (Nampt) provides a strong starting point for developing new anticancer agents. nih.gov

Another key direction is the targeting of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII. nih.govresearchgate.net The sulfonamide moiety is a well-established zinc-binding group for CA inhibitors, and incorporating it into a benzothiophene scaffold can lead to highly potent and isoform-selective inhibitors. researchgate.net Future design efforts may employ structure-based drug design and computational modeling to enhance the binding affinity and selectivity of these inhibitors for specific CA isoforms. researchgate.net

| Enzyme Target | Scaffold Class | Key Findings | Future Potential |

| Aurora Kinases A and B | Benzothiophene-3-carboxamides | Nanomolar inhibition and induction of apoptosis in cancer cells. nih.gov | Development of clinical candidates for cancer therapy. |

| Nicotinamide Phosphoribosyltransferase (Nampt) | Benzothiophene amides | Potent biochemical and cell-based activity against cancer cells. nih.gov | Discovery of novel antitumor agents. nih.gov |

| Carbonic Anhydrases (CA IX, XII) | Benzene (B151609)/Benzothiazole-sulfonamides | Highly potent and selective inhibition of tumor-associated isoforms. nih.govresearchgate.net | Design of novel anticancer and antimicrobial agents. nih.gov |

Novel Therapeutic Target Identification and Validation with Benzothiophene Sulfonamides

Benzothiophene sulfonamides are not only valuable for inhibiting known therapeutic targets but can also be instrumental in the identification and validation of novel ones. By screening libraries of these compounds against various cell lines or biological assays, researchers can identify molecules that elicit a specific desired phenotype. The subsequent identification of the molecular target of the active compound can unveil new therapeutic avenues.

The process often involves techniques such as chemical proteomics or genetic approaches to pinpoint the protein(s) with which the benzothiophene sulfonamide interacts. Once a target is identified, derivatives of the initial hit compound can be used to validate its role in the observed phenotype and its potential as a drug target. The development of potent and selective inhibitors based on the benzothiophene-sulfonamide scaffold is crucial for this validation process, as it allows for the modulation of the target's activity in a controlled manner.

Advancements in In Vitro Metabolic Fate Characterization and Reactive Intermediate Formation Studies (excluding in vivo human data)

Early characterization of the metabolic pathways of new chemical entities is a critical step in drug discovery to identify potential liabilities, such as the formation of reactive metabolites. nih.govresearchgate.net Studies on novel 2-substituted benzothiophene-containing molecules in hepatocyte suspensions have shown that this scaffold can undergo metabolic activation to form reactive intermediates. nih.govresearchgate.net

Specifically, the in vitro metabolism of certain benzothiophene derivatives was characterized by the formation of metabolites indicative of a reactive arene oxide intermediate on the benzothiophene moiety. nih.govresearchgate.net This was evidenced by the detection of dihydrodiol and glutathione (B108866) (GSH) adducts. nih.govresearchgate.net Such reactive intermediates can be a cause for toxicological concern. domainex.co.uk However, further studies have shown that substitution at other positions on the benzothiophene ring can eliminate the formation of these potentially toxic metabolites. nih.govresearchgate.net These findings highlight the importance of conducting metabolic screening early in the drug discovery process to guide the design of safer compounds. The metabolic hydrolysis of the sulfonamide bond itself, particularly in electron-deficient systems, can also lead to the formation of GSH adducts, representing another potential toxicological flag to be aware of during drug design. domainex.co.uk

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can be powerfully applied to the research of compounds like this compound. mdpi.comnih.gov AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. mdpi.com

In the context of benzothiophene sulfonamides, AI and ML can be used for several purposes:

Virtual Screening: ML models can be trained on existing data to rapidly screen large virtual libraries of benzothiophene sulfonamide derivatives to identify those with the highest probability of being active against a specific target. nih.gov

De Novo Design: Deep learning models can generate novel molecular structures based on the benzothiophene-sulfonamide scaffold that are optimized for desired properties, such as high potency and low toxicity. mdpi.com

Predictive Modeling: AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new benzothiophene sulfonamide designs, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Machine learning algorithms can help researchers to understand complex SARs within a series of compounds, guiding the optimization of lead molecules. nih.gov

By leveraging these computational tools, researchers can accelerate the discovery and development of new drugs based on the benzothiophene-sulfonamide scaffold, making the process more efficient and cost-effective. ajrconline.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.